molecular formula C13H10N2O B12882467 2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 90331-49-0

2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B12882467
CAS No.: 90331-49-0
M. Wt: 210.23 g/mol
InChI Key: RZQUBKGADQVEOF-UHFFFAOYSA-N
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Description

2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step reactions. One common method is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction proceeds under mild conditions and yields the desired pyrrolopyridine skeleton .

Industrial Production Methods

While specific industrial production methods for 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug discovery and development.

Properties

CAS No.

90331-49-0

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one

InChI

InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)

InChI Key

RZQUBKGADQVEOF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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